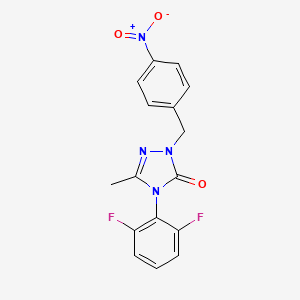

4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(2,6-difluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O3/c1-10-19-20(9-11-5-7-12(8-6-11)22(24)25)16(23)21(10)15-13(17)3-2-4-14(15)18/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZKQBDXWSEHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,6-Difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

- Molecular Formula : C16H12F2N4O3

- Molecular Weight : 346.288 g/mol

- CAS Number : [Not provided in the search results]

Triazole derivatives typically exert their biological effects through various mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor Interaction : They can interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Bactericidal |

| Klebsiella pneumoniae | Bactericidal |

| Pseudomonas aeruginosa | Bactericidal |

| Staphylococcus aureus | Bactericidal |

| Candida albicans | Antifungal |

The presence of the nitro group and difluorophenyl moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. The compound has been evaluated for its activity against fungal pathogens, with promising results indicating inhibition of growth at minimal inhibitory concentrations (MIC) as low as 1 mg/ml .

Study 1: In Vivo Metabolism

A study conducted on a related triazole derivative demonstrated its metabolic pathway in vivo. Male Wistar rats were administered a dose of 4 mg, and blood samples were collected at various intervals to analyze the pharmacokinetics and metabolites via HPLC. This study provides insights into how modifications in the triazole structure influence metabolic stability and efficacy .

Study 2: Synthesis and Biological Evaluation

Another research effort focused on synthesizing various triazole derivatives, including the target compound. The synthesized compounds were subjected to biological evaluations that highlighted their interactions with enzymes and potential therapeutic applications in treating infections caused by resistant bacterial strains .

Scientific Research Applications

Overview

4-(2,6-Difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound with diverse applications in medicinal chemistry and agrochemicals. Its unique molecular structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers in pharmacology and agricultural sciences.

Medicinal Applications

-

Antimicrobial Activity :

- Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness against bacteria and fungi. For instance, studies have shown that similar triazole compounds possess activity against Mycobacterium species, suggesting potential applications in treating tuberculosis .

-

Anticancer Potential :

- The compound's structural features allow it to be evaluated for anticancer activity. Triazole derivatives have been linked to antiproliferative effects in cancer cell lines. In vitro studies have shown that modifications to the triazole ring can enhance activity against specific cancer types, indicating that this compound may also exhibit similar properties .

-

Bioisosterism :

- The incorporation of triazole rings as bioisosteres in drug design has been explored due to their ability to mimic amide bonds while enhancing pharmacological profiles. This compound's structure allows it to serve as a potential bioisostere for various drug candidates, potentially improving their efficacy and safety profiles .

Agrochemical Applications

- Herbicidal Activity :

- Fungicidal Properties :

Case Studies

-

Antimicrobial Testing :

- A study conducted on various triazole derivatives demonstrated that compounds similar to 4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exhibited significant activity against antibiotic-resistant strains of bacteria. The results indicated an IC50 value that supports further development as an antimicrobial agent .

-

Cancer Cell Line Studies :

- In an experimental setup evaluating the anticancer effects of triazole derivatives on HeLa cells (human cervical carcinoma), modifications to the triazole structure led to enhanced cytotoxicity compared to parent compounds. This suggests that the specific substitutions present in 4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one could similarly influence its anticancer efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolone derivatives include substituents at positions 2, 4, and 5, which dictate pharmacological and physicochemical properties. Below is a comparative analysis:

Physicochemical and Stability Profiles

- Lipophilicity : The target compound’s nitrobenzyl and difluorophenyl groups likely confer higher logP than W112 (heptyloxy chain) but lower than IPI-9119 (tetrazole) .

- Stability: Triazolones with electron-withdrawing groups (e.g., NO₂, F) exhibit enhanced stability under acidic conditions, as seen in posaconazole’s formulation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and filtration . For example, analogous triazole derivatives are synthesized by reacting 4-amino-triazole intermediates with substituted benzaldehydes in ethanol under reflux for 4–6 hours . Reaction efficiency can be monitored via TLC, and purification is typically achieved via recrystallization or column chromatography.

Q. How can structural characterization of this triazolone derivative be validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, similar triazole derivatives (e.g., 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one) were structurally resolved using SC-XRD at 293 K, with R-factors ≤0.05 . Complementary techniques include:

- NMR : and NMR to confirm substituent positions and fluorine environments.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm for the triazolone ring).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do density-functional theory (DFT) methods improve electronic structure analysis of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) are recommended for accurate electronic property calculations. B3LYP incorporates exact exchange (20–25%) and gradient corrections, achieving <3 kcal/mol deviation in thermochemical properties . For example:

| Functional | Basis Set | Application | Error (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-311++G** | Atomization | 2.4 |

| PBE0 | def2-TZVP | Ionization | 3.1 |

- Note : Basis sets with diffuse functions (e.g., 6-311++G**) are critical for modeling electronegative substituents (e.g., fluorine, nitro groups).

Q. What experimental and computational approaches resolve contradictions in biological activity data?

- Methodological Answer :

- Bioactivity Assays : Use standardized protocols (e.g., MIC for antimicrobial activity ) with controls (e.g., ciprofloxacin for bacteria). For example, 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine showed MIC values of 8–16 µg/mL against S. aureus .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like Hammett constants (σ) or LogP .

- Molecular Docking : Validate target interactions (e.g., with fungal CYP51 for antifungal activity) using AutoDock Vina or Schrödinger Suite.

Q. How can environmental stability and degradation pathways be evaluated?

Hydrolysis Studies : Expose the compound to buffers (pH 3–11) at 25–50°C; monitor degradation via HPLC.

Photolysis : Use UV lamps (λ = 254–365 nm) to simulate sunlight; identify byproducts via LC-MS.

Ecotoxicology : Assess acute toxicity using Daphnia magna or algae (OECD 202/201 guidelines).

Hypothesis-Driven Research Questions

Q. Does the 4-nitrobenzyl group enhance bioactivity via electron-deficient π-system interactions?

- Methodological Answer :

- Synthetic SAR : Prepare analogs with electron-donating (e.g., -OCH) or neutral (e.g., -CH) substituents at the benzyl position. Compare IC values in enzyme assays.

- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions (e.g., nitro group) for target binding .

Q. Can crystallographic data predict solid-state reactivity or polymorphism?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H, C=O⋯π) using CrystalExplorer .

- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., hexane to DMSO) and analyze via PXRD.

Data Contradiction Resolution

Q. How to address discrepancies in spectroscopic vs. computational bond lengths?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.